![molecular formula C21H17NO6 B13808239 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a complex organic compound belonging to the class of dibenzoquinolinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetoxy group attached to a dibenzoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This approach allows for the introduction of various substituents, enabling the preparation of a systematic series of compounds. Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and acetoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves its interaction with molecular targets such as DNA and enzymes. Its binding affinity with DNA can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation suggests involvement in pathways related to neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be compared with other similar compounds, such as:
1,2,4-Trimethoxy-7H-dibenzo[de,g]quinolin-7-one: This compound lacks the acetoxy group, which may result in different biological activities and reactivity.
1-Acetoxy-2-nitroethane: Although structurally different, this compound shares the acetoxy functional group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C21H17NO6 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(4,5,15-trimethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-16-yl) acetate |
InChI |
InChI=1S/C21H17NO6/c1-10(23)28-21-16(27-4)7-11-5-6-22-19-17(11)18(21)12-8-14(25-2)15(26-3)9-13(12)20(19)24/h5-9H,1-4H3 |
InChI-Schlüssel |
WPMVGGKHILCGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


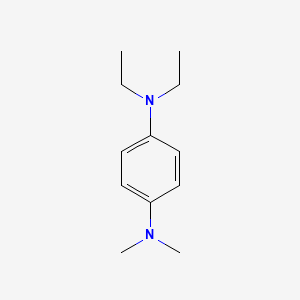
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
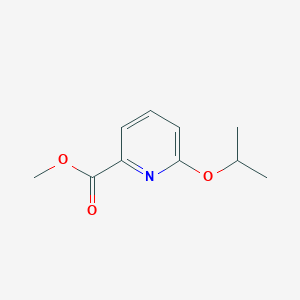
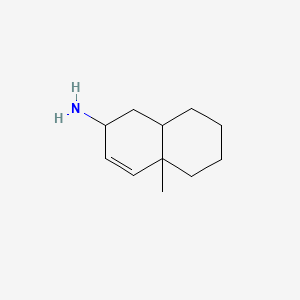

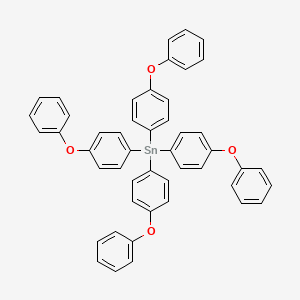
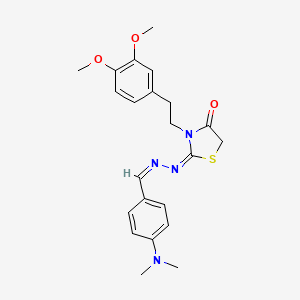
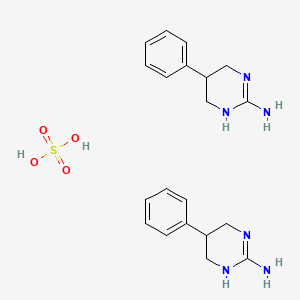
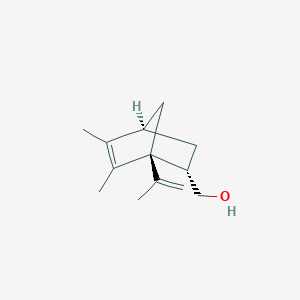
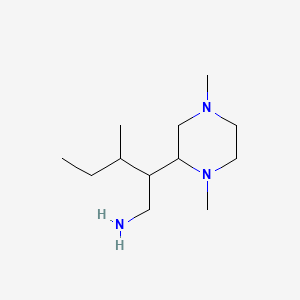


![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
